Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrazole ring substituted with a fluoro-nitrophenyl group and a methyl ester group, making it a versatile molecule for chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-fluoro-2-nitrophenyl)acetate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and ester group make it a versatile intermediate for further chemical modifications, while the fluoro-nitrophenyl group enhances its potential as a bioactive molecule.
Biological Activity
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring and a nitrophenyl group. Its molecular formula is C13H12FN3O5 with a molecular weight of approximately 309.25 g/mol. The presence of functional groups such as an ester and a nitro group contributes to its reactivity and biological activity .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity :
- Antiviral Properties :
- Antimicrobial Activity :
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:
- Cell Proliferation Inhibition :
- Interaction with Biological Targets :
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Type | Notable Features |
---|---|---|
5-Methylpyrazole | Pyrazole derivative | Known for antifungal properties |
4-Nitrophenyl acetate | Ester derivative | Used as a substrate in enzymatic reactions |
3-Fluoropyrazole | Fluorinated pyrazole | Exhibits anti-inflammatory activity |
The unique combination of a nitrophenyl group and a pyrazole moiety in this compound may enhance its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several case studies have explored the biological activity of pyrazole derivatives:
- Antitumor Activity : A study involving various pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the pyrazole structure can lead to enhanced anticancer effects .
- Antiviral Efficacy : Research on pyrazole-based compounds indicated their potential as inhibitors of viral replication, with some derivatives showing EC50 values in the low micromolar range against HIV .
Properties
Molecular Formula |
C13H12FN3O5 |
---|---|
Molecular Weight |
309.25 g/mol |
IUPAC Name |
methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12FN3O5/c1-7-8(6-11(18)22-2)13(19)16(15-7)10-5-3-4-9(14)12(10)17(20)21/h3-5,15H,6H2,1-2H3 |
InChI Key |
UEMIZQJSPKJEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)OC |
Origin of Product |
United States |
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